Cyclopropyl(4-fluoro-3-methylphenyl)methanone
Description
Cyclopropyl(4-fluoro-3-methylphenyl)methanone (CAS: 1017193-22-4) is a cyclopropane-containing aromatic ketone with the molecular formula C₁₁H₁₁FO and a molecular weight of 178.20 g/mol . Its structure features a cyclopropyl group attached to a ketone moiety, which is further bonded to a substituted phenyl ring bearing a fluorine atom at the para-position and a methyl group at the meta-position.
Properties
IUPAC Name |
cyclopropyl-(4-fluoro-3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVZXCYLWBLSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Cyclopropanecarbonyl Chloride
The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones. For cyclopropyl(4-fluoro-3-methylphenyl)methanone, this method involves reacting 4-fluoro-3-methylbenzene derivatives with cyclopropanecarbonyl chloride under Lewis acid catalysis.
Reaction Mechanism and Conditions
In a representative procedure from EP0430847A1, 4-fluoro-3-methylbenzene is treated with cyclopropanecarbonyl chloride in the presence of boron trifluoride (BF₃) and hydrofluoric acid (HF) as co-catalysts. The reaction proceeds at –10°C to 25°C for 6–12 hours, yielding the ketone after aqueous workup.
Key Parameters:
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | BF₃, HF | |
| Temperature | –10°C to 25°C | |
| Reaction Time | 6–12 hours | |
| Yield | 61–70% |
This method benefits from high regioselectivity due to the electron-withdrawing fluorine atom directing acyl group addition to the para position relative to the methyl group.
Nucleophilic Acyl Substitution via Grignard Reagents
An alternative route employs 4-fluoro-3-methylphenylmagnesium bromide reacting with cyclopropanecarbonyl chloride . This method avoids harsh acidic conditions and is suitable for substrates sensitive to Lewis acids.
Procedure and Optimization
As detailed in EP0430847A1, the Grignard reagent is prepared by treating 4-bromo-1-fluoro-2-methylbenzene with magnesium in tetrahydrofuran (THF). Cyclopropanecarbonyl chloride is then added dropwise at 0–5°C , followed by stirring at room temperature for 3 hours. Quenching with ammonium chloride and extraction with dichloromethane yields the crude product, which is purified via vacuum distillation.
Performance Metrics:
| Metric | Value | Source |
|---|---|---|
| Temperature Range | 0–25°C | |
| Purity Post-Distillation | 95% | |
| Isolated Yield | 65–72% |
This method’s scalability is limited by the handling of moisture-sensitive Grignard reagents but offers superior control over side reactions compared to Friedel-Crafts approaches.
Reductive Amination Followed by Oxidation
Patent EP0430847A1 discloses a multi-step synthesis starting from 4-fluoro-3-methylnitrobenzene , involving:
- N-cyclopropylation with cyclopropylamine.
- Acetylation of the intermediate aniline.
- Reduction of the nitro group to an amine.
- Oxidation of the secondary alcohol to the ketone.
Critical Oxidation Step
The oxidation of cyclopropyl(4-fluoro-3-methylphenyl)methanol to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄) at 0–5°C for 2 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via column chromatography.
Oxidation Data:
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | CrO₃/H₂SO₄ | |
| Temperature | 0–5°C | |
| Conversion Rate | >90% | |
| Final Purity | 95% |
This route is advantageous for accessing both the alcohol and ketone derivatives from a common intermediate, enabling structural diversification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Safety Risk |
|---|---|---|---|---|
| Friedel-Crafts | 61–70 | 90–95 | High | Moderate |
| Grignard Acylation | 65–72 | 95 | Moderate | High |
| Reductive Oxidation | 70–76 | 95 | Low | High |
The Friedel-Crafts method is preferred for industrial-scale production due to its simplicity and cost-effectiveness, while the Grignard route suits lab-scale synthesis requiring high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-fluoro-3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(4-fluoro-3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-fluoro-3-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Anticancer and Antituberculosis Activity
The piperazine-containing analog () demonstrated in vitro anticancer activity against the MDA-MB-435 breast cancer cell line (IC₅₀ values at 10–80 µg/mL) and antituberculosis activity against Mycobacterium tuberculosis H37Rv. Compound 3c from this series showed dual activity .
Physicochemical and Commercial Considerations
Biological Activity
Cyclopropyl(4-fluoro-3-methylphenyl)methanone is a synthetic compound that belongs to the class of cyclopropane derivatives. Its unique structural features, including a cyclopropyl group and a fluorinated phenyl ring, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHF\O
- Key Functional Groups : Cyclopropyl ring, fluorine atom on the phenyl ring, and a ketone functional group.
The presence of the cyclopropyl moiety is known to influence the compound's reactivity and biological interactions due to its strain and unique electronic properties. The fluorine atom enhances electrophilicity, potentially increasing the compound's binding affinity to various biological targets.
Biological Activity Overview
Cyclopropane derivatives have demonstrated a wide range of biological activities, including:
- Antitumor Activity : Some studies suggest that cyclopropane derivatives can inhibit tumor growth by affecting metabolic pathways involved in cancer progression .
- Neurological Effects : Due to their ability to cross the blood-brain barrier, these compounds are being explored for treating neurological disorders.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, particularly serotonin receptors, which are crucial in various physiological processes .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The compound's structural features allow it to interact with neurotransmitter receptors (e.g., serotonin receptors) effectively. The fluorination alters binding affinity and selectivity, enhancing receptor modulation .
- Metabolic Pathway Influence : Research indicates that cyclopropane derivatives can influence metabolic pathways related to inflammation and cancer progression by modulating enzyme activities .
- Strain-Induced Reactivity : The inherent strain in the cyclopropyl ring may enhance its reactivity towards biological targets, facilitating interactions that lead to therapeutic effects .
Case Studies and Research Findings
Several studies have highlighted the potential of cyclopropane derivatives in various therapeutic contexts:
Table 1: Summary of Biological Activities
Notable Research Insights
- A study indicated that fluorinated cyclopropane derivatives exhibited selective agonism at serotonin receptors (5-HT2C), with promising implications for mood disorders and appetite regulation .
- Another research highlighted the antitumor potential of similar compounds through inhibition of monoacylglycerol lipase (MAGL), impacting endocannabinoid levels associated with cancer progression .
Q & A
Q. What are the recommended synthetic routes for Cyclopropyl(4-fluoro-3-methylphenyl)methanone, and what key parameters influence yield and purity?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example, cyclopropane-containing ketones can be synthesized via reactions between cyclopropyl carbonyl chlorides and substituted aromatics under anhydrous conditions. Key parameters include:
- Catalyst choice : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acylating agent .
- Temperature control : Reactions often require low temperatures (−10°C to 0°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) is essential to achieve >95% purity .
- Substrate reactivity : Electron-withdrawing groups (e.g., fluorine) on the aromatic ring may slow reaction rates, necessitating extended reaction times .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
Methodological Answer: A multi-technique approach is recommended:
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in reported physicochemical data (e.g., melting point, solubility) for this compound across different studies?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:
- Reproducibility checks : Standardize synthesis and purification protocols (e.g., solvent systems, drying conditions) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify polymorphs. For example, melting points may vary by 5–10°C depending on crystalline form .
- Solubility studies : Compare data in buffered vs. non-buffered systems, as protonation states (governed by pKa) affect solubility in polar solvents .
- Cross-validation : Combine HPLC (for purity) with elemental analysis to ensure batch consistency .
Q. How does the cyclopropyl moiety in this compound influence its pharmacokinetic properties and target binding in drug design?
Methodological Answer: The cyclopropyl group enhances metabolic stability and target affinity through:
- Conformational restriction : Limits rotational freedom, improving binding to rigid enzyme active sites (e.g., HMG-CoA reductase) .
- Lipophilicity modulation : The sp³-hybridized carbons increase logP, enhancing blood-brain barrier penetration for CNS-targeted drugs .
- Metabolic resistance : The strained ring resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
- Case study : In statins, cyclopropyl analogs show 3–5× higher potency than linear-chain counterparts due to optimized hydrophobic interactions .
Q. What computational methods are effective for predicting the reactivity and regioselectivity of this compound in further derivatization?
Methodological Answer:
- DFT calculations : Predict electrophilic substitution sites (e.g., fluorine directs para/ortho attack in aromatic systems) .
- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) to prioritize synthetic routes .
- QSPR models : Correlate substituent effects (e.g., methyl vs. fluoro) with reaction yields using historical data .
Data Analysis and Experimental Design
Q. How should researchers design stability studies to assess the degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- Analytical monitoring : Use LC-MS to identify degradation products (e.g., ring-opened metabolites or hydrolyzed ketones) .
- Kinetic modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life .
Q. What experimental controls are critical when evaluating the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Positive controls : Use known inhibitors (e.g., pitavastatin for HMG-CoA reductase) to validate assay sensitivity .
- Solvent controls : Account for DMSO effects on enzyme activity (keep concentration ≤0.1% v/v) .
- Covalent binding checks : Pre-incubate with reducing agents (e.g., DTT) to confirm reversible inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
